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molecular formula C10H13N B8784337 5-Cyclopropyl-2-methylaniline

5-Cyclopropyl-2-methylaniline

Cat. No. B8784337
M. Wt: 147.22 g/mol
InChI Key: CTIDFEMFPHBMPU-UHFFFAOYSA-N
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Patent
US08815903B2

Procedure details

To a mixture of 5-bromo-2-methylaniline (3.51 g), cyclopropylboronic acid monohydrate (2.55 g), tricyclohexylphosphine (about 0.6 mol/L toluene solution, 3.14 mL), tripotassium phosphate monohydrate (15.2 g), toluene (52.4 mL), and water (5.24 mL) was added palladium(II) acetate (212 mg), and this mixture was stirred at 100° C. for 15 hours. The reaction mixture was left to be cooled, and filtrated through a Celite (registered trademark) pad. The pad was washed with ethyl acetate (100 mL). The filtrate and the washing liquid were mixed, and washed with water/saturated brine (1/1). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (2.25 g). 1H-NMR (CDCl3) δ ppm: 0.58-0.67 (2H, m), 0.83-0.93 (2H, m), 1.73-1.84 (1H, m), 2.12 (3H, s), 3.54 (2H, br s), 6.35-6.50 (2H, m), 6.93 (1H, d, J=7.5 Hz).
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.24 mL
Type
solvent
Reaction Step One
Quantity
52.4 mL
Type
solvent
Reaction Step One
Quantity
212 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].O.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=2)[NH2:7])[CH2:13][CH2:12]1 |f:1.2,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)C
Name
Quantity
2.55 g
Type
reactant
Smiles
O.C1(CC1)B(O)O
Name
Quantity
3.14 mL
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
15.2 g
Type
reactant
Smiles
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5.24 mL
Type
solvent
Smiles
O
Name
Quantity
52.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
212 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 100° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
FILTRATION
Type
FILTRATION
Details
filtrated through a Celite (registered trademark) pad
WASH
Type
WASH
Details
The pad was washed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
The filtrate and the washing liquid were mixed
WASH
Type
WASH
Details
washed with water/saturated brine (1/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=C(N)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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